

1-[2-(2-Hydroxyethoxy)ethyl]piperazine structure and chemical properties.

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Compound of Interest

Compound Name: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

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In-Depth Technical Guide: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-[2-(2-Hydroxyethoxy)ethyl]piperazine**, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a heterocyclic organic compound featuring a piperazine ring substituted with a hydroxyethoxyethyl group.

- IUPAC Name: 2-[2-(Piperazin-1-yl)ethoxy]ethanol
- Synonyms: N-(2-(2-Hydroxyethoxy)ethyl)piperazine, HEEP[1]
- CAS Number: 13349-82-1[2][3][4][5][6][7][8]
- Molecular Formula: C₈H₁₈N₂O₂[5][6][7][9]
- Molecular Weight: 174.24 g/mol [5][6][7]

Structure:

Caption: Chemical structure of **1-[2-(2-Hydroxyethoxy)ethyl]piperazine**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-[2-(2-Hydroxyethoxy)ethyl]piperazine** is presented in the table below.

| Property | Value | Reference(s) |
|--|--|--------------|
| Appearance | Colorless to greenish-yellow viscous liquid | [2][10] |
| Purity | >98.0% (GC) | [3] |
| Boiling Point | 112-114 °C at 0.25 mmHg; 386.20 K at 0.04 kPa | [11] |
| Density | 1.061 g/mL at 25 °C | [9] |
| Refractive Index | n _{20/D} 1.497 | |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Soluble in water, chloroform, DMSO, and methanol | [1] |
| Octanol/Water Partition Coefficient (logP) | -1.099 (Crippen Method) | [11] |

Synthesis and Manufacturing

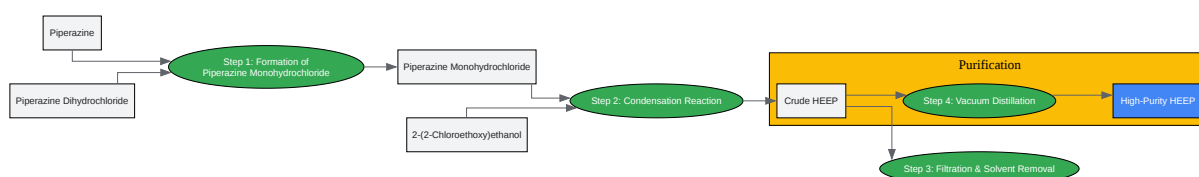
1-[2-(2-Hydroxyethoxy)ethyl]piperazine is primarily synthesized through two main industrial routes: the Chloroethanol Method and the Diethanolamine Method.

Chloroethanol Method

This is the most common method, involving the nucleophilic substitution reaction between piperazine and 2-(2-chloroethoxy)ethanol. To favor the desired mono-substituted product, the reaction is typically carried out using piperazine monohydrochloride.

A detailed experimental protocol can be derived from patent literature[3][12]. The general steps are as follows:

- Preparation of Piperazine Monohydrochloride: Piperazine is reacted with piperazine dihydrochloride in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to form piperazine monohydrochloride.[3][12]
- Condensation Reaction: The prepared piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is typically in the range of 1.8:1 to 2.2:1. The reaction is conducted in a solvent at a temperature between 40-120 °C for 2-8 hours.[2][12]
- Work-up and Isolation: After the reaction is complete, the piperazine dihydrochloride byproduct is filtered off and can be recycled. The filtrate, containing the crude product, is then subjected to distillation to remove the solvent.[3][12]
- Purification: The crude **1-[2-(2-hydroxyethoxy)ethyl]piperazine** is purified by vacuum rectification (distillation under reduced pressure) to yield the final high-purity product.[2][12]



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Caption: Workflow for the Chloroethanol synthesis method.

Diethanolamine Method

An alternative synthetic route starts from diethanolamine and involves a three-step process: halogen replacement, acylation, and cyclization.[6]

Based on patent information, the general procedure is as follows[6]:

- Halogen Replacement: The hydroxyl groups of diethanolamine are converted to halides.
- Acylation: An acyl group is introduced to the molecule.
- Cyclization: The final ring-closing reaction forms the piperazine ring, yielding **1-[2-(2-hydroxyethoxy)ethyl]piperazine**.



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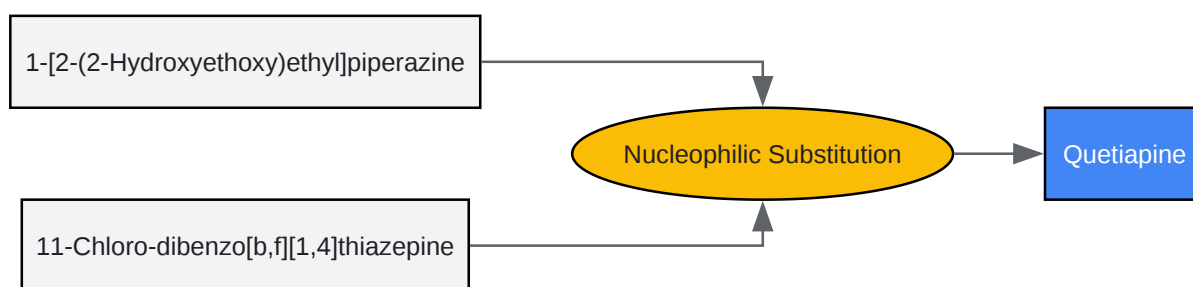
Caption: Workflow for the Diethanolamine synthesis method.

Applications in Drug Development

1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2]

Synthesis of Quetiapine

The primary application of **1-[2-(2-hydroxyethoxy)ethyl]piperazine** is as a key intermediate in the manufacturing of Quetiapine, an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1] The synthesis involves the reaction of 11-chloro-dibenzo[b,f][2][4]thiazepine with **1-[2-(2-hydroxyethoxy)ethyl]piperazine**. [4][13]



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Caption: Synthesis of Quetiapine from HEEP.

Synthesis of Hydroxyzine

This compound also serves as a precursor in the synthesis of Hydroxyzine, an antihistamine with sedative properties.

Chemical Reactivity

The reactivity of **1-[2-(2-hydroxyethoxy)ethyl]piperazine** is centered around its two main functional groups: the secondary amine in the piperazine ring and the terminal hydroxyl group.

- **N-Alkylation and N-Acylation:** The secondary amine is nucleophilic and can readily undergo reactions such as alkylation and acylation.^[2] This allows for the attachment of various molecular fragments, a key step in the synthesis of more complex molecules like Quetiapine.
- **Reactions of the Hydroxyl Group:** The primary alcohol can undergo typical alcohol reactions, such as esterification and etherification, providing another site for chemical modification.

Toxicology and Safety

Hazard Identification

1-[2-(2-Hydroxyethoxy)ethyl]piperazine is classified as:

- Skin Irritant (Category 2)^[14]
- Serious Eye Irritant (Category 2)^[14]

- May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[14]

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to adhere to the following safety precautions:

- Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation. [15]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety glasses or goggles.[15]
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact. [15]
 - Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[15]
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[16]

Toxicological Data

Detailed quantitative toxicological data such as LD50 for **1-[2-(2-hydroxyethoxy)ethyl]piperazine** is not readily available in the public domain.[10] The toxicological properties have not been fully investigated.[15]

Stability and Storage

- Stability: The compound is stable under normal conditions of use and storage.[10]
- Incompatible Materials: Strong oxidizing agents.[10]
- Conditions to Avoid: Heat, light, and incompatible materials.[10]
- Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight. Keep the container tightly closed.[15]

- Hazardous Decomposition Products: Upon combustion, it may emit oxides of nitrogen, carbon dioxide, and carbon monoxide.[10]

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